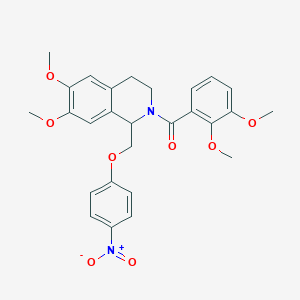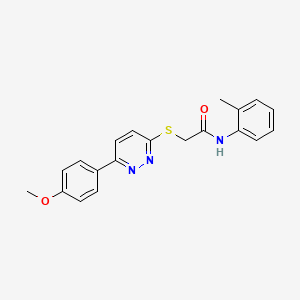
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has been widely studied for its potential pharmacological properties. It belongs to the class of pyridazinone derivatives, which are known to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that are responsible for inflammation and pain. Additionally, it has been proposed that it may modulate the expression of certain genes that are involved in tumor growth and apoptosis.
Biochemical and Physiological Effects:
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. Moreover, it has been shown to decrease the levels of nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative stress. In cancer cell lines, it has been reported to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models and does not exhibit significant adverse effects. Moreover, it is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide. One of the potential applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to exhibit neuroprotective properties in animal models and may have potential as a disease-modifying agent. Additionally, it may have potential as a novel anti-cancer agent, either as a monotherapy or in combination with other chemotherapeutic agents. Moreover, it may be studied for its potential as an anti-inflammatory agent in various inflammatory diseases. Further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a promising compound that has been studied for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-methoxyphenylhydrazine with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)pyridazin-3(2H)-one. This intermediate is then treated with o-toluidine and carbon disulfide to obtain the final product.
Aplicaciones Científicas De Investigación
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has been investigated for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in preclinical studies. Moreover, it has been reported to possess anti-tumor properties in several cancer cell lines. In addition, it has been studied for its potential as a neuroprotective agent in neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-5-3-4-6-17(14)21-19(24)13-26-20-12-11-18(22-23-20)15-7-9-16(25-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGDRCIZCYUQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

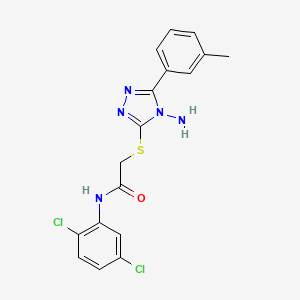
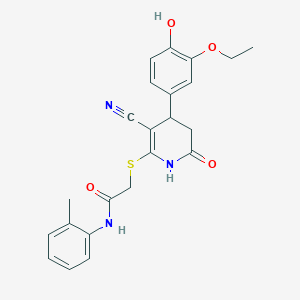
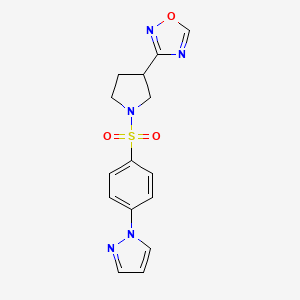


![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)

![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)
![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)

